grayanotoxin III

Catalog No.
S529225
CAS No.
4678-45-9
M.F
C20H34O6
M. Wt
370.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
grayanotoxin III

CAS Number

4678-45-9

Product Name

grayanotoxin III

IUPAC Name

(1S,3S,4R,6S,8S,9R,10R,13R,14R,16R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,9,14,16-hexol

Molecular Formula

C20H34O6

Molecular Weight

370.5 g/mol

InChI

InChI=1S/C20H34O6/c1-16(2)13(21)7-12-18(4,25)11-6-5-10-15(23)19(11,9-17(10,3)24)8-14(22)20(12,16)26/h10-15,21-26H,5-9H2,1-4H3/t10-,11+,12+,13+,14+,15-,17-,18-,19+,20+/m1/s1

InChI Key

BWMFRQKICHXLSH-SGJBMYIASA-N

SMILES

CC1(C(CC2C1(C(CC34CC(C(C3O)CCC4C2(C)O)(C)O)O)O)O)C

Solubility

Soluble in DMSO

Synonyms

Grayanotoxin III; Deacetylandromedotoxin; Deacylasebotoxin I; Andromedol

Canonical SMILES

CC1(C(CC2C1(C(CC34CC(C(C3O)CCC4C2(C)O)(C)O)O)O)O)C

Isomeric SMILES

C[C@]1(C[C@@]23C[C@@H]([C@]4([C@@H](C[C@@H](C4(C)C)O)[C@]([C@@H]2CC[C@@H]1[C@H]3O)(C)O)O)O)O

Description

The exact mass of the compound grayanotoxin III is 370.2355 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 323778. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Detection and Analysis in Honey

One crucial area of research focuses on developing methods to detect and quantify GTX-III levels in honey, particularly "mad honey." Mad honey is produced by bees that collect nectar from rhododendron flowers containing grayanotoxins. Consuming mad honey can lead to various unpleasant and potentially dangerous side effects.

  • Researchers have successfully employed Liquid Chromatography-Mass Spectrometry (LC-MS) techniques for identifying and quantifying GTX-III in honey samples. This allows for a more accurate assessment of the potential toxicity of mad honey [].

Understanding its Toxicological Effects

Another area of research explores the specific mechanisms by which GTX-III exerts its toxic effects. This knowledge is crucial for understanding mad honey poisoning and potentially developing treatments.

  • Studies have shown that GTX-III disrupts the normal functioning of nerves and muscles by affecting ion channels, particularly sodium and potassium channels. This can lead to a range of symptoms like dizziness, weakness, and changes in heart rhythm [].

Grayanotoxin III is a highly toxic diterpenoid compound primarily found in certain species of the genera Rhododendron, Kalmia, and Leucothoe. It is one of over 25 identified isoforms of grayanotoxins, with Grayanotoxin I and III being the most notable due to their significant toxicity. The compound is characterized by a complex polyhydroxylated structure, specifically a 5/7/6/5 ring system, and it lacks nitrogen in its composition. Grayanotoxin III is particularly known for its role in "mad honey" poisoning, where honey produced from the nectar of these plants can lead to severe neurological and autonomic symptoms upon consumption .

  • Grayanotoxin III, like other grayanotoxins, is believed to act by interfering with sodium channels in nerve cells []. This disrupts nerve signaling and can lead to various neurological symptoms.
  • More research is needed to fully understand the specific mechanism of action and its potential therapeutic applications.
  • Grayanotoxin III is a toxin and can be poisonous if ingested [].
  • Consumption of honey made from rhododendron nectar (known as "mad honey") is a potential source of grayanotoxin poisoning, causing symptoms like dizziness, nausea, and low blood pressure [].
  • It's important to handle this compound with care in a research setting and avoid accidental ingestion.

Grayanotoxin III interacts primarily with voltage-gated sodium channels in neurons. Its mechanism involves binding to the internal face of these channels, preventing their inactivation and resulting in prolonged depolarization. This action leads to increased sodium ion influx, which can cause various autonomic effects such as bradycardia and hypotension. The binding affinity of Grayanotoxin III is approximately 10 µM, and it specifically targets the activated conformation of sodium channels, making it a reversible agonist .

The biological activity of Grayanotoxin III is linked to its neurotoxic effects. Studies have demonstrated that it enhances synaptic transmission by increasing the frequency of spontaneous inhibitory and excitatory postsynaptic currents in neurons. This effect occurs through the activation of voltage-dependent calcium channels, leading to increased neurotransmitter release. Symptoms associated with Grayanotoxin III intoxication include excessive perspiration, hypersalivation, vomiting, and bradycardia, primarily due to its action on the autonomic nervous system .

The total synthesis of Grayanotoxin III has been achieved through several methods. A notable approach developed by Tuoping Luo at Peking University involves a convergent synthesis strategy. This method includes enantioselective conjugate addition followed by a series of cyclization reactions and oxidation steps to construct the complex molecular framework of Grayanotoxin III. The synthesis pathway showcases innovative techniques such as Mukaiyama aldol addition and Lewis acid-mediated epoxide opening .

Research on Grayanotoxin III has focused on its interactions with neuronal sodium channels and synaptic transmission mechanisms. Studies indicate that Grayanotoxin III increases neurotransmitter release from both excitatory and inhibitory terminals by enhancing calcium influx through voltage-dependent calcium channels. This property underlies the compound's neurotoxic effects and contributes to the symptoms observed during poisoning incidents .

Similar Compounds: Comparison with Other Compounds

Grayanotoxin III shares structural similarities with other grayanotoxins but differs in specific functional groups that influence its biological activity. Below is a comparison table highlighting key features of Grayanotoxin III alongside other related compounds:

Compound NameR1R2R3Unique Features
Grayanotoxin IOHCH₃AcMost studied; principal component in mad honey
Grayanotoxin IICH₂HHLess toxic; structural variations from I & III
Grayanotoxin IIIOHCH₃HPrincipal toxic isoform; significant neurotoxic effects
Grayanotoxin IVCH₂AcHLess prevalent; different functional groups

Grayanotoxin III's unique combination of hydroxyl groups at specific positions differentiates it from other isoforms, contributing to its potent biological effects and toxicity profile .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

6

Exact Mass

370.23553880 g/mol

Monoisotopic Mass

370.23553880 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZKR09NT58C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

Grayanotoxin III

Dates

Modify: 2024-04-14
1: Hwang T, Noh E, Jeong JH, Park SK, Shin D, Kang H. Determination of Grayanotoxins from Rhododendron brachycarpum in Dietary Supplements and Homemade Wine by Liquid Chromatography-Quadrupole Time-of-Flight-Mass Spectrometry and Liquid Chromatography-Tandem Mass Spectrometry. J Agric Food Chem. 2018 Feb 28;66(8):1935-1940. doi: 10.1021/acs.jafc.7b05054. Epub 2018 Feb 20. PubMed PMID: 29433311.
2: Choi HL, Park KH, Park JS, Choi HY, Kim H, Kim SM. Relationship between blood toxin level and clinical features in patients with grayanotoxin poisoning - six clinical cases. Clin Toxicol (Phila). 2017 Nov;55(9):991-995. doi: 10.1080/15563650.2017.1331448. Epub 2017 Jun 8. PubMed PMID: 28594250.
3: Lim MY, Phua DH, Ooi CK. Heart stopping honey-not just Turkish honey. Am J Emerg Med. 2016 Sep;34(9):1915.e1-3. doi: 10.1016/j.ajem.2016.02.014. Epub 2016 Feb 13. PubMed PMID: 26947374.
4: Aygun A, Gunduz A, Turedi S, Turkmen S, Karaca Y, Ayaz FA, Ahn SY, Kim S. Examination using LC-MS/MS determination of grayanotoxin levels in blood, urine, and honey consumed by patients presenting to the emergency department with mad honey intoxication and relations with clinical data: a preliminary study. Ann Saudi Med. 2015 Mar-Apr;35(2):161-4. doi: 10.5144/0256-4947.2015.161. PubMed PMID: 26336024; PubMed Central PMCID: PMC6074137.
5: Sahin H, Yildiz O, Kolayli S. Effects of Mad Honey on Some Biochemical Parameters in Rats. J Evid Based Complementary Altern Med. 2016 Oct;21(4):255-9. doi: 10.1177/2156587215596430. Epub 2015 Aug 2. PubMed PMID: 26239637.
6: Sibel S, Enis YM, Hüseyin S, Timucin AA, Duran O. Analysis of grayanatoxin in Rhododendron honey and effect on antioxidant parameters in rats. J Ethnopharmacol. 2014 Oct 28;156:155-61. doi: 10.1016/j.jep.2014.08.027. Epub 2014 Sep 3. PubMed PMID: 25193682.
7: Kaplan M, Olgun EO, Karaoglu O. Determination of grayanotoxins in honey by liquid chromatography tandem mass spectrometry using dilute-and-shoot sample preparation approach. J Agric Food Chem. 2014 Jun 18;62(24):5485-91. doi: 10.1021/jf501560t. Epub 2014 Jun 9. PubMed PMID: 24882375.
8: Kurtoglu AB, Yavuz R, Evrendilek GA. Characterisation and fate of grayanatoxins in mad honey produced from Rhododendron ponticum nectar. Food Chem. 2014 Oct 15;161:47-52. doi: 10.1016/j.foodchem.2014.03.127. Epub 2014 Apr 4. PubMed PMID: 24837920.
9: Cho HE, Ahn SY, Kim DW, Woo SH, Park SH, Hwang K, Moon DC, Kim S. Development of a liquid chromatography-tandem mass spectrometry method for the determination of Grayanotoxins in rat blood and its application to toxicokinetic study. Biomed Chromatogr. 2014 Dec;28(12):1624-32. doi: 10.1002/bmc.3190. Epub 2014 Apr 30. PubMed PMID: 24782399.
10: Chen SP, Lam YH, Ng VC, Lau FL, Sze YC, Chan WT, Mak TW. Mad honey poisoning mimicking acute myocardial infarction. Hong Kong Med J. 2013 Aug;19(4):354-6. doi: 10.12809/hkmj133936. PubMed PMID: 23918513.
11: Durdagi S, Scozzafava G, Vullo D, Sahin H, Kolayli S, Supuran CT. Inhibition of mammalian carbonic anhydrases I-XIV with grayanotoxin III: solution and in silico studies. J Enzyme Inhib Med Chem. 2014 Aug;29(4):469-75. doi: 10.3109/14756366.2013.804072. Epub 2013 Aug 5. PubMed PMID: 23914927.
12: Hough RL, Crews C, White D, Driffield M, Campbell CD, Maltin C. Degradation of yew, ragwort and rhododendron toxins during composting. Sci Total Environ. 2010 Sep 1;408(19):4128-37. doi: 10.1016/j.scitotenv.2010.05.024. Epub 2010 Jun 25. PubMed PMID: 20579691.
13: Kim SE, Shin MC, Akaike N, Kim CJ. Presynaptic effects of grayanotoxin III on excitatory and inhibitory nerve terminals in rat ventromedial hypothalamic neurons. Neurotoxicology. 2010 Mar;31(2):230-8. doi: 10.1016/j.neuro.2009.12.006. Epub 2009 Dec 28. PubMed PMID: 20038438.
14: Holstege DM, Puschner B, Le T. Determination of grayanotoxins in biological samples by LC-MS/MS. J Agric Food Chem. 2001 Mar;49(3):1648-51. PubMed PMID: 11312909.
15: Terai T, Araho D, Osakabe K, Katai M, Narama I, Matsuura T, Katakawa J, Tetsumi T, Sato M. Isolation of iso-grayanotoxin II from leaves of Leucothoe grayana Max. Its X-ray crystallographic analysis and acute toxicity in mice. Chem Pharm Bull (Tokyo). 2000 Jan;48(1):142-4. PubMed PMID: 10705491.
16: Terai T, Sato M, Narama I, Matuura T, Katakawa J, Tetsumi M. Transformation of grayanotoxin III to 10-epi-grayanotoxin III. Its X-ray crystallographic analysis and acute toxicity in mice. Chem Pharm Bull (Tokyo). 1996 Jun;44(6):1245-7. PubMed PMID: 8814955.
17: Plumlee KH, VanAlstine WG, Sullivan JM. Japanese pieris toxicosis of goats. J Vet Diagn Invest. 1992 Jul;4(3):363-4. PubMed PMID: 1515506.
18: Yavuz H, Ozel A, Akkus I, Erkul I. Honey poisoning in Turkey. Lancet. 1991 Mar 30;337(8744):789-90. PubMed PMID: 1672407.
19: Nishikawa Y, Fukumoto K, Tetsumi T, Katai M, Meguri H. [Effects of grayanotoxin III on liver function and renal function in rats]. Yakugaku Zasshi. 1989 May;109(5):340-3. Japanese. PubMed PMID: 2625664.
20: Ohgaki T, Uchida S, Meguri H, Ogita K, Yoneda Y. Preventive action of quisqualic acid against grayanotoxin-induced suppression of locomotor activity in mice. Neuropharmacology. 1988 Oct;27(10):1045-53. PubMed PMID: 3070432.

Explore Compound Types